3-Benzofurancarboxylic acid, 4-chloro-5-hydroxy-2-methyl-, 2-(diethylamino)ethyl ester
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Overview
Description
2-(Diethylamino)ethyl 4-chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran ring substituted with various functional groups such as a diethylaminoethyl group, a chloro group, a hydroxy group, and a carboxylate group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(diethylamino)ethyl 4-chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of a suitable precursor, such as a phenol derivative, with an appropriate reagent.
Introduction of Functional Groups: The chloro, hydroxy, and carboxylate groups can be introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride, while hydroxylation can be carried out using a hydroxylating agent such as hydrogen peroxide.
Attachment of the Diethylaminoethyl Group: The diethylaminoethyl group can be introduced through an alkylation reaction using diethylamine and an appropriate alkylating agent.
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2-(Diethylamino)ethyl 4-chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with a nucleophile such as sodium methoxide can replace the chloro group with a methoxy group.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Diethylamino)ethyl 4-chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s biological activity can be studied to understand its effects on various biological systems. It may have potential as a therapeutic agent or as a tool for studying biological processes.
Medicine: The compound’s potential therapeutic properties can be investigated for the development of new drugs. Its ability to interact with specific molecular targets can be explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl 4-chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
2-(Diethylamino)ethyl 4-chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives that have similar structures but different functional groups. Some similar compounds include:
2-(Diethylamino)ethyl 4-chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate: This compound has a similar structure but may have different functional groups, leading to different chemical and biological properties.
Properties
CAS No. |
114829-23-1 |
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Molecular Formula |
C16H20ClNO4 |
Molecular Weight |
325.79 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C16H20ClNO4/c1-4-18(5-2)8-9-21-16(20)13-10(3)22-12-7-6-11(19)15(17)14(12)13/h6-7,19H,4-5,8-9H2,1-3H3 |
InChI Key |
RZZCCOSBAKPVJF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)Cl)C |
Origin of Product |
United States |
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